(S)-3-(Methylsulfonyl)piperidine

Description

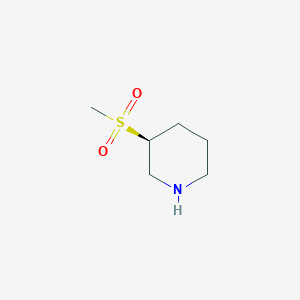

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(8,9)6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJLJPZGBKCUKM-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299476 | |

| Record name | (3S)-3-(Methylsulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234576-82-9 | |

| Record name | (3S)-3-(Methylsulfonyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234576-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-(Methylsulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of S 3 Methylsulfonyl Piperidine Derivatives

Methodological Approaches for SAR Elucidation (e.g., systematic substituent variation)

The elucidation of SAR for (S)-3-(methylsulfonyl)piperidine derivatives employs various methodological approaches. A primary strategy is systematic substituent variation, where different chemical groups are methodically introduced at specific positions of the piperidine (B6355638) ring or the methylsulfonyl moiety. This allows for the assessment of how changes in steric bulk, electronics, and lipophilicity affect the compound's interaction with its biological target.

For instance, in the broader context of piperidine derivatives, synthetic strategies such as the hydrogenation of pyridine (B92270) precursors are common for generating a variety of substituted analogs. nih.gov Techniques like intramolecular cyclization and reduction cascades also provide routes to diverse piperidine structures. nih.gov The insights gained from these systematic modifications are then used to build a comprehensive SAR model.

Influence of Piperidine Ring Conformation and Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in the piperidine ring and the stereochemistry at its chiral centers are paramount to the biological activity of its derivatives. mdpi.comnih.gov The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can significantly impact receptor binding and efficacy.

The Role of the Methylsulfonyl Group in Molecular Interactions and Potency

The methylsulfonyl group is a key functional group that significantly influences the properties of the this compound scaffold. This group is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets. Its electron-withdrawing nature can also modulate the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH.

In various drug discovery programs, the sulfonyl group has been utilized to enhance potency and introduce favorable physicochemical properties. For instance, in a series of piperidine-substituted sulfonamides, the presence and positioning of the sulfonamide group were critical for anticancer activity. ajchem-a.com The methylsulfonyl moiety in this compound likely plays a similar role in orienting the molecule within a binding pocket and forming key interactions that contribute to its biological effect.

Analysis of Substituent Effects at the Chiral C3 Position of the Piperidine Ring

The chiral C3 position of the piperidine ring is a critical point for modification in SAR studies of this compound derivatives. The introduction of various substituents at this position can provide valuable insights into the steric and electronic requirements of the binding site.

Systematic variations at the C3 position can be explored to probe the size of the binding pocket and identify potential for additional favorable interactions. For example, increasing the size of the substituent may lead to a steric clash and a decrease in activity, while the introduction of a group capable of forming additional hydrogen bonds could enhance potency. Studies on other 3-substituted heterocyclic systems, such as cephalosporins, have shown that both the electronic and steric properties of the C3 substituent significantly impact biological activity. nih.gov

A hypothetical SAR study might involve synthesizing a series of analogs with varying alkyl or aryl groups at the C3 position and evaluating their biological activity.

Table 1: Hypothetical SAR Data for C3-Substituted this compound Analogs

| Compound ID | C3-Substituent | Biological Activity (IC₅₀, nM) |

| 1 | -H | 50 |

| 2 | -CH₃ | 25 |

| 3 | -CH₂CH₃ | 75 |

| 4 | -Phenyl | 150 |

Note: The data in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, one might infer that a small alkyl group like methyl at the C3 position is optimal for activity, while larger groups are detrimental.

Mapping Key Pharmacophoric Features within the this compound Scaffold

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For the this compound scaffold, key pharmacophoric features would likely include:

A hydrogen bond acceptor: The oxygen atoms of the methylsulfonyl group.

A basic nitrogen atom: The piperidine nitrogen, which is likely protonated at physiological pH and can form ionic interactions.

A hydrophobic region: The piperidine ring itself can engage in hydrophobic interactions.

A specific stereochemical arrangement: The (S)-configuration at the C3 position.

By comparing the structures of active and inactive analogs, a pharmacophore model can be developed. This model can then be used to virtually screen for new, potentially active compounds and to guide the design of more potent and selective derivatives. The development of such models is a standard practice in modern drug discovery.

Strategic Integration of S 3 Methylsulfonyl Piperidine in Early Drug Discovery and Lead Optimization

Leveraging the Chiral Piperidine (B6355638) Motif for Novel Lead Identification

The chiral piperidine scaffold is a privileged structure in drug design, frequently incorporated into active pharmaceuticals. researchgate.netthieme-connect.com Its prevalence stems from the structural and conformational rigidity it imparts to a molecule, which can lead to more specific interactions with biological targets. The chirality at the 3-position, as seen in (S)-3-(Methylsulfonyl)piperidine, is crucial for creating well-defined three-dimensional arrangements of substituents, which is essential for achieving high potency and selectivity for a given protein-binding site. thieme-connect.commdpi.com

The introduction of a chiral center within the piperidine ring can significantly influence a compound's biological activity. thieme-connect.com This stereochemical control is a key strategy in modern drug discovery to enhance interactions with chiral biological macromolecules like enzymes and receptors. mdpi.com The methylsulfonyl group at the 3-position further enhances the utility of this scaffold. This group, with its ability to act as a hydrogen bond acceptor and its influence on electronic and steric properties, can modulate a molecule's polarity and solubility, thereby affecting its interactions with biological targets.

The use of such chiral motifs offers several benefits in lead identification:

Enhanced Biological Activity and Selectivity: The specific spatial orientation of functional groups can lead to improved binding affinity and selectivity for the target protein over other related proteins, which is a critical factor in reducing off-target effects. researchgate.netthieme-connect.com

Modulation of Physicochemical Properties: The combination of the piperidine ring and the methylsulfonyl group can be used to fine-tune properties like aqueous solubility and lipophilicity. researchgate.net

Improved Pharmacokinetic Profiles: Strategic placement of such motifs can lead to better absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. researchgate.net

Exploration of 3D Chemical Space: Incorporating scaffolds like this compound allows for the exploration of three-dimensional chemical space, moving away from the flat, two-dimensional structures that have historically dominated screening libraries. whiterose.ac.uk

Design and Synthesis of Compound Libraries Focused on the this compound Scaffold

The construction of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules to identify new hit and lead compounds. nih.gov Libraries focused on the this compound scaffold are designed to explore the chemical space around this privileged core, systematically varying substituents to probe structure-activity relationships (SAR).

The design of these libraries often employs computational methods to predict the properties of virtual compounds before synthesis. The core scaffold, this compound, serves as the anchor, and diversity is introduced by attaching various chemical moieties at the piperidine nitrogen and other available positions.

The synthesis of these libraries can be achieved through various chemical strategies. One common approach is parallel synthesis, where multiple related compounds are synthesized simultaneously. Key synthetic transformations for building upon the this compound core include:

N-Functionalization: The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents through reactions such as reductive amination, acylation, and sulfonylation. mdpi.commdpi.com

Cross-Coupling Reactions: If other functional groups are present on the piperidine ring, transition-metal-catalyzed cross-coupling reactions can be employed to attach aryl or alkyl groups.

Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, which is an efficient way to build diverse libraries. researchgate.net

Below is a representative table illustrating a hypothetical library design based on the this compound scaffold.

| Compound ID | R1 (at N1) | R2 (Other position) | Synthetic Strategy |

| LIB-001 | Benzyl | - | Reductive Amination |

| LIB-002 | 4-Chlorobenzoyl | - | Acylation |

| LIB-003 | Phenylsulfonyl | - | Sulfonylation |

| LIB-004 | 4-Fluorobenzyl | - | Reductive Amination |

| LIB-005 | Pyrimidin-2-yl | - | Nucleophilic Aromatic Substitution |

Optimization of Molecular Properties for Enhanced Research Utility

Once a "hit" compound containing the this compound scaffold is identified from a screening campaign, the process of lead optimization begins. This iterative process involves making small, deliberate structural modifications to improve the compound's potency, selectivity, and ADME properties. The goal is to develop a lead compound with a desirable balance of properties for further preclinical development.

The this compound motif itself offers several avenues for optimization. The methylsulfonyl group, for instance, can influence the molecule's metabolic stability. The piperidine ring's conformation and the stereochemistry at the 3-position are critical for maintaining the optimal binding orientation with the target.

Common strategies for optimizing molecular properties include:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of closely related analogs, researchers can understand how different functional groups at various positions on the scaffold affect biological activity. nih.govrsc.org

Improving Metabolic Stability: The introduction of fluorine atoms or the replacement of metabolically labile groups can enhance a compound's half-life in the body.

Reducing Off-Target Activity: Fine-tuning the structure can improve selectivity for the desired target, thereby reducing the potential for side effects. For example, modifying the basicity of the piperidine nitrogen can influence interactions with targets like the hERG channel, which is associated with cardiac toxicity. researchgate.netthieme-connect.com

The following table outlines some hypothetical optimization strategies for a lead compound containing the this compound core.

| Property to Optimize | Structural Modification Strategy | Example Modification |

| Potency | Introduce groups that form additional interactions with the target | Add a hydroxyl group for a new hydrogen bond |

| Metabolic Stability | Block sites of metabolism | Replace a metabolically labile methyl group with a trifluoromethyl group |

| Aqueous Solubility | Increase polarity | Introduce a carboxylic acid or a primary amine |

| Cell Permeability | Modulate lipophilicity | Adjust the size and nature of alkyl or aryl substituents |

| hERG Selectivity | Reduce basicity of the piperidine nitrogen | Introduce an electron-withdrawing group nearby |

Applications in Chemical Probe Development

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of that target's function in cells and organisms. The development of high-quality chemical probes is essential for validating new drug targets and elucidating biological pathways.

The this compound scaffold can serve as an excellent foundation for the development of chemical probes due to its well-defined three-dimensional structure and the potential for high-affinity, selective interactions. An ideal chemical probe should possess several key characteristics:

High Potency: The probe should interact with its target at low concentrations to minimize off-target effects.

High Selectivity: It should bind strongly to the intended target with minimal interaction with other proteins.

Cellular Activity: The probe must be able to enter cells and engage its target in a cellular context.

A "Handle" for Further Modification: Often, a chemical probe is designed with a functional group that allows for the attachment of tags, such as fluorescent dyes or biotin, for use in pull-down or imaging experiments.

The synthesis of chemical probes based on the this compound scaffold would follow the principles of lead optimization, with a focus on maximizing potency and selectivity. For example, a potent and selective inhibitor identified through a drug discovery program could be further modified to create a chemical probe by incorporating a linker and a tag at a position on the molecule that does not interfere with its binding to the target.

Emerging Research Avenues and Methodological Advancements for S 3 Methylsulfonyl Piperidine Research

Sustainable and Green Chemistry Approaches in Piperidine (B6355638) Synthesis

The synthesis of chiral piperidines is an area of intense research, with a growing emphasis on sustainable and environmentally benign methods. mdpi.com Traditional synthetic routes often involve harsh reagents, multiple steps, and the generation of significant waste. Green chemistry principles are now guiding the development of more efficient and eco-friendly alternatives.

One promising green approach is the use of biocatalysis. nih.gov Enzymes, such as lipases and transaminases, can catalyze the synthesis of chiral piperidines with high enantio- and regioselectivity under mild conditions. organic-chemistry.org For instance, immobilized lipases have been successfully used in multicomponent reactions to produce piperidine derivatives, and these biocatalysts can often be reused for several cycles, enhancing the sustainability of the process. nih.gov Another avenue is the use of chemo-enzymatic strategies, which combine the advantages of chemical synthesis with the high selectivity of biocatalysts. organic-chemistry.org

The hydrogenation of pyridine (B92270) precursors is a common method for piperidine synthesis. mdpi.comgoogle.com Recent advancements have focused on developing catalysts that are more efficient and operate under milder conditions. For example, rhodium and palladium-based catalysts have been developed for the hydrogenation of fluorinated pyridines. mdpi.com Furthermore, the use of water as a solvent in these reactions is a significant step towards greener processes. google.com

| Catalyst System | Substrate Type | Key Advantages |

| Immobilized Lipase | Multicomponent | Reusability, mild conditions, high yield nih.gov |

| Rhodium-based | Fluorinated Pyridines | Milder conditions, shorter reaction times mdpi.com |

| Palladium-based | Fluorinated Pyridines | Effective in the presence of air and moisture mdpi.com |

High-Throughput Synthesis and Screening Technologies for Derivative Discovery

The discovery of novel bioactive molecules often relies on the synthesis and screening of large libraries of compounds. High-throughput synthesis (HTS) and screening technologies are powerful tools for accelerating this process. For piperidine derivatives, combinatorial chemistry approaches allow for the rapid generation of diverse libraries of compounds. google.com These methods often utilize solid-phase synthesis, where molecules are built on a solid support, simplifying purification and automation.

Once a library of (S)-3-(Methylsulfonyl)piperidine derivatives is synthesized, high-throughput screening can be employed to identify compounds with desired biological activities. This involves testing the compounds against a specific biological target in a highly parallelized manner. The data generated from HTS can then be used to build structure-activity relationships (SAR), guiding the design of more potent and selective molecules.

| Technology | Application in Piperidine Research | Potential for this compound |

| Combinatorial Chemistry | Rapid synthesis of piperidine libraries google.com | Generation of a diverse set of derivatives for screening. |

| Solid-Phase Synthesis | Efficient synthesis and purification of piperazine (B1678402) and piperidine libraries | Streamlined synthesis of this compound analogs. |

| High-Throughput Screening | Identification of bioactive piperidine derivatives from large libraries. | Rapidly assess the biological activity of a library of derivatives. |

Chemoinformatics and Data-Driven Approaches in Method Development

Chemoinformatics plays a crucial role in modern drug discovery by using computational methods to analyze and predict the properties of chemical compounds. For a molecule like this compound, chemoinformatic tools can be invaluable in predicting its physicochemical properties, potential biological activities, and synthetic accessibility.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of piperidine derivatives, researchers can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. These models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties.

Data-driven approaches, including machine learning, are becoming increasingly important in synthetic chemistry. By analyzing large datasets of chemical reactions, machine learning models can predict the optimal conditions for a given transformation, accelerating the development of efficient synthetic routes.

| Chemoinformatic Tool | Application in Piperidine Research | Relevance for this compound |

| QSAR Modeling | Predicting the biological activity of piperidine derivatives. | To predict the potential therapeutic targets and guide the design of more active analogs. |

| Molecular Docking | Simulating the binding of piperidine derivatives to protein targets. | To understand potential protein interactions and mechanisms of action. |

| Machine Learning | Optimizing reaction conditions for piperidine synthesis. | To develop efficient and robust synthetic routes to the target compound and its derivatives. |

Advanced Spectroscopic and Structural Characterization Techniques for Chiral Compounds

The definitive characterization of chiral molecules like this compound requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity of atoms within the molecule. For chiral compounds, the use of chiral shift reagents or chiral solvating agents in NMR can help to distinguish between enantiomers. Furthermore, 19F NMR has emerged as a useful technique for the chiral analysis of N-heterocycles.

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. Obtaining a crystal structure of this compound would provide invaluable information about its conformation and intermolecular interactions in the solid state.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is essential for separating enantiomers and determining the enantiomeric purity of a sample.

| Technique | Information Provided |

| 1D and 2D NMR | Connectivity of atoms, chemical environment of nuclei. |

| Chiral NMR | Differentiation of enantiomers. |

| X-ray Crystallography | Three-dimensional structure, absolute stereochemistry. |

| Chiral HPLC | Enantiomeric separation and purity determination. |

Multidisciplinary Research at the Interface of Synthetic, Computational, and Chemical Biology

The future of research on this compound and other complex molecules lies in a multidisciplinary approach that integrates synthetic chemistry, computational science, and chemical biology. Synthetic chemists can design and create novel derivatives, while computational chemists can use modeling and simulation to predict their properties and guide synthetic efforts. Chemical biologists can then use these compounds as tools to probe biological systems, identify new therapeutic targets, and understand the molecular basis of disease.

For instance, a library of this compound analogs could be synthesized and then screened against a panel of biological targets using high-throughput methods. The results of this screen could be used to develop a QSAR model, which would then inform the design of a second-generation library with improved activity and selectivity. Promising compounds could then be studied in more detail using biochemical and cell-based assays to elucidate their mechanism of action. This iterative cycle of design, synthesis, and testing is a powerful paradigm for modern drug discovery.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for enantioselective preparation of (S)-3-(Methylsulfonyl)piperidine, and how can reaction conditions influence stereochemical purity?

- Methodological Answer : Key routes include sulfonation of precursor piperidines using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Enantiomeric purity can be optimized via chiral resolution (e.g., diastereomeric salt formation with tartaric acid derivatives) or asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids). Post-synthesis, purity is validated by chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetry .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR : H and C NMR (in CDCl or DMSO-d) identify methylsulfonyl (-SOCH) protons (~3.0 ppm for CH) and piperidine ring conformation (e.g., axial vs. equatorial substituents) .

- X-ray crystallography : Resolve absolute configuration and bond geometry. For example, piperidine derivatives often exhibit chair conformations with sulfonyl groups influencing ring puckering (e.g., C-S bond length ~1.76 Å) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 281.41 for CHNOS derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its bioactivity, particularly in 5-HT receptor modulation?

- Methodological Answer :

- Enantiomer-specific assays : Compare (S)- and (R)-enantiomers in radioligand binding assays (e.g., H-5-HT displacement in HEK293 cells expressing 5-HT receptors). The (S)-enantiomer of related compounds shows higher affinity (e.g., K < 50 nM) due to optimal sulfonyl group positioning in the receptor’s hydrophobic pocket .

- Molecular docking : Use software like AutoDock Vina to model interactions between the sulfonyl oxygen and receptor residues (e.g., Ser159 in 5-HT) .

Q. What computational strategies are effective for predicting the conformational dynamics of this compound in solution?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess energy barriers for ring inversion (e.g., chair-to-chair transitions).

- MD simulations : Solvate the molecule in explicit water or lipid bilayers (e.g., CHARMM force field) to study sulfonyl group hydration and membrane permeability .

Q. How can researchers address discrepancies between in vitro and in vivo activity data for this compound derivatives?

- Methodological Answer :

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding (e.g., equilibrium dialysis) to explain reduced in vivo efficacy.

- Metabolite identification : Use LC-MS/MS to detect oxidation or demethylation products that may antagonize parent compound activity .

- Species-specific differences : Compare receptor isoform expression (e.g., rodent vs. human 5-HT receptors) using qPCR or Western blot .

Data Contradiction Analysis

Q. What experimental controls are essential when interpreting conflicting data on this compound’s mitochondrial effects?

- Methodological Answer :

- Mitochondrial isolation : Use density gradient centrifugation to ensure purity and avoid cytosolic contamination in respirometry assays (e.g., Seahorse XF Analyzer) .

- Redox controls : Include antioxidants (e.g., Trolox) to distinguish direct mitochondrial toxicity from ROS-mediated effects .

- Batch validation : Confirm compound stability under assay conditions (e.g., HPLC retention time consistency) to rule out degradation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.